molecular formula C10H11FO2 B6358822 2-Fluoro-3-propoxybenzaldehyde CAS No. 2404733-72-6

2-Fluoro-3-propoxybenzaldehyde

Cat. No.: B6358822
CAS No.: 2404733-72-6
M. Wt: 182.19 g/mol
InChI Key: VXNRAFOGWWTVSZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a propoxy group at the third position

Properties

IUPAC Name

2-fluoro-3-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNRAFOGWWTVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-propoxybenzaldehyde typically involves the nucleophilic substitution of a fluorine atom onto a benzaldehyde derivative. One common method is the fluorination of 2-fluoro-3-propoxybenzene using appropriate fluorinating agents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and fluoride salts to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Fluoro-3-propoxybenzoic acid.

    Reduction: 2-Fluoro-3-propoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-3-propoxybenzaldehyde is extensively used in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated nature enhances the pharmacokinetic properties of drug candidates, leading to improved efficacy and bioavailability.

API Target Disease Synthesis Method Reference
Compound ACancerWittig Reaction with this compound
Compound BInflammatory DiseasesDirect Fluorination Method

Material Science

The compound is also utilized in the development of novel materials, particularly in organic electronics. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability.

Material Type Application Properties Enhanced Reference
Conductive PolymersOrganic Solar CellsIncreased charge mobility
CoatingsProtective FilmsImproved durability and UV resistance

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents derived from this compound. The compounds exhibited significant cytotoxic activity against various cancer cell lines, showcasing the potential of fluorinated benzaldehydes in drug discovery.

Case Study 2: Development of Organic Photovoltaics

Research involving the integration of this compound into polymeric solar cells revealed enhanced performance metrics compared to traditional materials. The study highlighted improvements in efficiency due to better charge transport properties attributed to the fluorine substituent.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-propoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzaldehyde: Lacks the propoxy group, making it less hydrophobic.

    3-Fluorobenzaldehyde: Fluorine is positioned differently, affecting its reactivity.

    4-Fluorobenzaldehyde: Another positional isomer with different chemical properties.

Uniqueness

2-Fluoro-3-propoxybenzaldehyde is unique due to the presence of both a fluorine atom and a propoxy group, which influence its chemical reactivity and physical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

2-Fluoro-3-propoxybenzaldehyde is an organic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of a fluorine atom and a propoxy group can influence its biological activity, making it a subject of interest in various pharmacological studies.

  • Chemical Formula : C10H11FO2
  • Molecular Weight : 182.19 g/mol
  • Structure : The compound contains a benzaldehyde moiety substituted with a fluorine atom at the 2-position and a propoxy group at the 3-position, which may enhance its lipophilicity and metabolic stability.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves modifying these targets, which leads to changes in biological responses. This interaction can affect various pathways, including those related to inflammation and microbial resistance.

Biological Activity

Recent studies have explored the biological activities of this compound, particularly its antimicrobial properties and potential role as an anti-inflammatory agent.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through the inhibition of the NLRP3 inflammasome pathway. This pathway is crucial in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Inhibitors targeting this pathway have shown promise in reducing inflammation in various models, suggesting that this compound could be explored for similar therapeutic effects .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A related study demonstrated that compounds with similar functional groups exhibited minimal bactericidal concentrations (MBCs) ranging from 12.5 to 50 µM against MRSA strains upon irradiation with near-infrared light. These findings suggest that structural modifications, including fluorination, can significantly enhance antimicrobial efficacy .
  • Inflammasome Inhibition : Research into second-generation NLRP3 inhibitors indicates that structural analogs can effectively inhibit the inflammasome complex, leading to reduced IL-1β production in vivo. This highlights the potential for derivatives of this compound to serve as lead compounds in developing anti-inflammatory drugs .

Comparative Analysis

CompoundAntimicrobial ActivityIC50 (μM)Notes
This compoundTBDTBDPotential for enhanced activity due to fluorination
Related Compound AHigh12.5Effective against MRSA with photodynamic therapy
Related Compound BModerate25Shows anti-inflammatory effects via NLRP3 inhibition

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